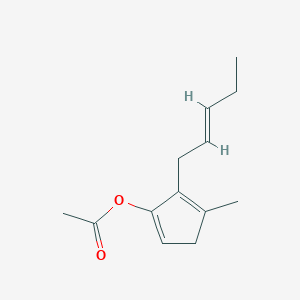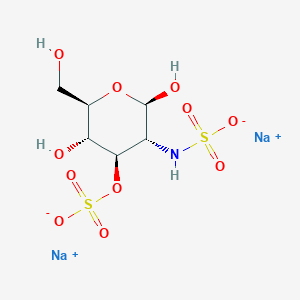
D-Glucosamine-2,3-disulfate,disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine-2-N,3-O-disulphate disodium salt is a modified carbohydrate derived from D-glucosamine. It is a crystalline powder with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.25 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2-N,3-O-disulphate disodium salt involves the modification and fluorination of the saccharide D-glucosamine The reaction conditions often involve the use of sulfating agents under controlled temperature and pH conditions to ensure the selective sulfation of the desired positions .
Industrial Production Methods
Industrial production of D-Glucosamine-2-N,3-O-disulphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization and filtration techniques to obtain the desired crystalline powder .
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-2-N,3-O-disulphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfate groups to sulfhydryl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of D-glucosamine with different functional groups replacing the sulfate groups. These derivatives have unique properties and applications in different fields of research .
Scientific Research Applications
D-Glucosamine-2-N,3-O-disulphate disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including arthritis and inflammatory conditions.
Industry: Utilized in the production of specialized chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of D-Glucosamine-2-N,3-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. It is also involved in cell signaling pathways, influencing cellular responses and processes .
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine-2-N,6-O-disulphate disodium salt: Another sulfated derivative of D-glucosamine with sulfate groups at different positions.
2-Deoxy-2-sulfamino-D-glucopyranose-3-sulfate disodium salt: A similar compound with sulfamino and sulfate groups at specific positions.
Uniqueness
D-Glucosamine-2-N,3-O-disulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H11NNa2O11S2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(sulfonatoamino)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.2Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t2-,3-,4-,5-,6-;;/m1../s1 |
InChI Key |
IRXOQTSHXSASBG-YOAZZGITSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



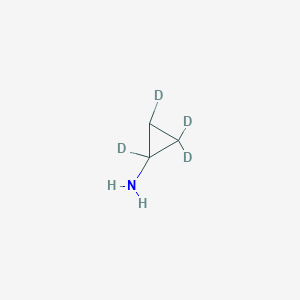
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
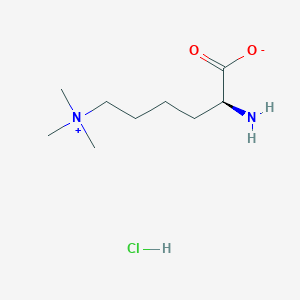
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)

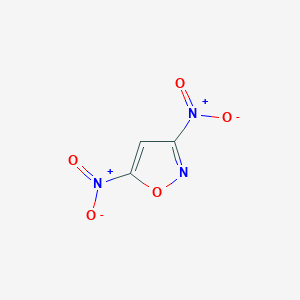
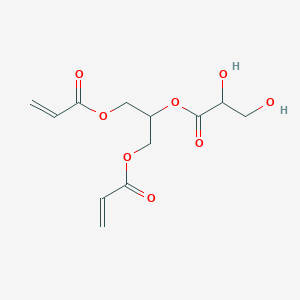
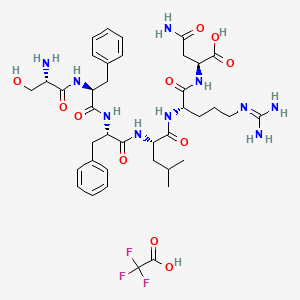
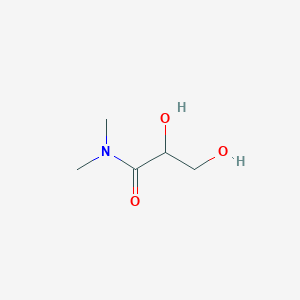
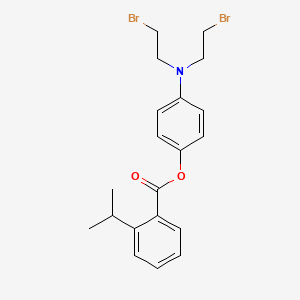
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
